![molecular formula C20H20FN3O3S B2373974 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea CAS No. 887899-47-0](/img/structure/B2373974.png)
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, two methoxy groups at the 5 and 8 positions of the quinoline, a carbonyl group at the 2 position, and a thiourea group attached to a fluorophenyl group via an ethyl linker .
Chemical Reactions Analysis
As an organic compound containing a quinoline moiety, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions, and the carbonyl group could potentially undergo reactions typical of ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .
科学的研究の応用
Chemosensing and Molecular Docking Studies
Quinoline-thiourea derivatives have been synthesized and characterized, showing promising applications in chemosensing, molecular docking, and antioxidant studies. Such compounds exhibit fluorescence emission, which can be utilized in chemosensing for detecting metal ions or other substances. Molecular docking studies have indicated potential anti-inflammatory, antimalarial, and anti-tuberculosis activities, highlighting the therapeutic applications of these derivatives. Antioxidant activities were also observed, suggesting their use in mitigating oxidative stress (Kalaiyarasi et al., 2019).
Fluorescent Probe for Mercury Detection
A quinoline-thiourea conjugate was synthesized and used as a fluorescent sensor for detecting mercury ions in aquatic plants. This study demonstrates the compound's utility in environmental monitoring, providing a method for the quantitative detection of mercury, a toxic heavy metal, in aquatic ecosystems (Feng et al., 2013).
Antimicrobial Activities
Quinoline-thiourea derivatives have been synthesized and shown to possess significant antimicrobial activities. This indicates their potential as leads in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria and other pathogens. The study highlights the importance of chemical synthesis in discovering new therapeutic agents (Alagarsamy et al., 2016).
Fluorescent Polymer Sensors
Derivatives of quinoline-thiourea have been incorporated into fluorescent polymer sensors, demonstrating their applications in detecting metal cations in aqueous solutions. Such sensors can be particularly useful in environmental monitoring, industrial processes, and research laboratories for the selective detection of specific metal ions (Liu et al., 2008).
将来の方向性
特性
IUPAC Name |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWROAGLXPWSCFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
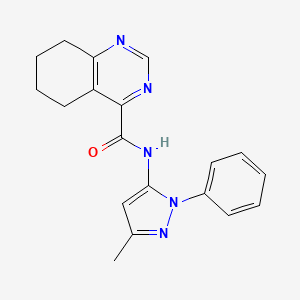
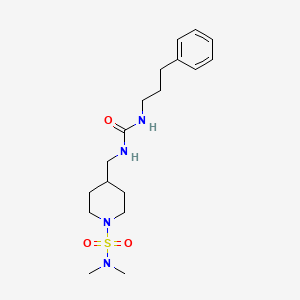

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)
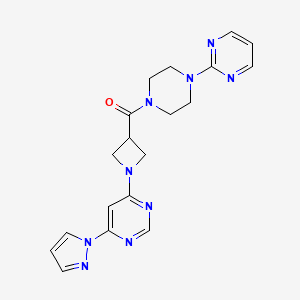
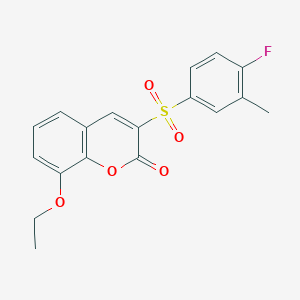
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
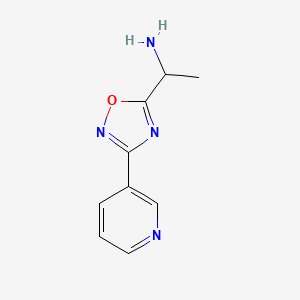
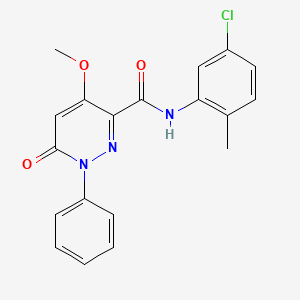
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)